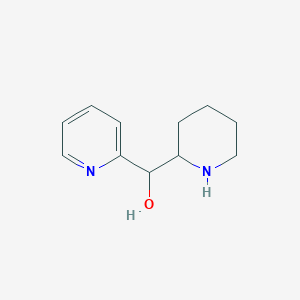

Piperidin-2-yl(pyridin-2-yl)methanol

Description

Significance of Piperidine (B6355638) and Pyridine (B92270) Moieties in Biologically Active Molecules

The piperidine and pyridine rings are fundamental building blocks in the development of pharmaceuticals, each contributing distinct and valuable properties to a molecule's biological activity and pharmacokinetic profile.

Saturated heterocycles, such as the piperidine ring, are integral to contemporary drug design. nih.gov Unlike their flat, aromatic counterparts, saturated rings provide a three-dimensional geometry that can lead to more specific and effective interactions with the complex surfaces of biological targets like enzymes and receptors. lookchem.commdpi.com The inclusion of sp3-hybridized carbon atoms enhances a molecule's "drug-likeness" by improving key physicochemical properties. nih.gov Saturated heterocyclic systems often lead to better aqueous solubility and can help avoid the formation of toxic metabolites that may arise from the oxidation of aromatic rings. nih.govlookchem.com The piperidine moiety is one of the most important synthetic fragments in the pharmaceutical industry, present in over twenty classes of drugs, including analgesics, antipsychotics, and treatments for cancer and Alzheimer's disease. wikipedia.orgdrugbank.comdrugbank.com Its structural flexibility and ability to be readily substituted make it a versatile component for optimizing a drug candidate's efficacy and safety. researchgate.net

The pyridine ring, an isostere of benzene, is a highly versatile pharmacophore in medicinal chemistry. drugbank.comresearchgate.net The defining feature of pyridine is its nitrogen atom, which imparts unique electronic properties. This nitrogen atom possesses a non-bonding electron pair, allowing it to act as a hydrogen bond acceptor, which can significantly enhance binding affinity to biological receptors. researchgate.net The presence of the pyridine moiety in a drug molecule has been shown to improve biochemical potency, metabolic stability, and cellular permeability. drugbank.com The pyridine nucleus is a component in more than 7000 existing drug candidates and is found in numerous FDA-approved drugs for a wide range of conditions, including cancer, malaria, and ulcers. drugbank.comresearchgate.net Its ring system can be easily modified at various positions, allowing medicinal chemists to fine-tune the molecule's electronic and steric properties to achieve desired pharmacological effects. researchgate.net

Overview of "Piperidin-2-yl(pyridin-2-yl)methanol" as a Chemical Entity

While the individual piperidine and pyridine scaffolds are extensively studied, the specific conjugate "this compound" is a less explored chemical entity. Its significance is largely inferred from the well-documented value of its constituent parts and structurally analogous compounds.

This compound is classified as a secondary amino alcohol. Its structure features a saturated piperidine ring and an aromatic pyridine ring, both connected to a central hydroxymethylene (-CH(OH)-) bridge. The attachment at the 2-position of both rings creates a specific spatial arrangement of the two heterocyclic systems. The presence of a chiral center at the methanol (B129727) carbon means the compound can exist as different stereoisomers, which could have distinct biological activities.

Given the lack of extensive dedicated research on this specific molecule, its interest is primarily as a novel scaffold or synthetic intermediate. The rationale is that by combining the favorable 3D geometry and physicochemical properties of the piperidine ring with the versatile binding and electronic properties of the pyridine ring, it may serve as a foundational structure for developing new ligands for various biological targets.

The potential therapeutic utility of the this compound scaffold can be appreciated by examining analogous structures with established biological importance.

A prominent class of analogues is the pipecoloxylidide local anesthetics, which includes widely used drugs such as Mepivacaine, Bupivacaine, and Ropivacaine. wikipedia.orgwikipedia.org These molecules contain a piperidine-2-carboxamide (B12353) core, where the piperidine ring is fundamental to their anesthetic activity. wikipedia.orgdrugbank.com Ropivacaine, for example, is the (S)-enantiomer of N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide and is used extensively for local and regional anesthesia. researchgate.netdrugbank.comdrugfuture.com

Derivatives of (Pyridin-2-yl)methanol have also shown significant promise. A detailed study reported the development of potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel based on a pyridinyl methanol moiety. nih.gov These compounds showed a favorable preclinical profile in models of neuropathic and central pain, highlighting the value of this structural motif in pain sensation research. nih.gov

Furthermore, research into related structures has yielded promising results in other therapeutic areas. For instance, a series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides were identified as small molecule inhibitors of PCSK9, a target for managing high cholesterol. researchgate.net Additionally, novel pyridine-connected piperidine derivatives have been synthesized and evaluated for larvicidal, nematicidal, and antimicrobial activities, with some compounds showing high efficacy. scielo.org.mx The compound piperidin-2-yl(quinolin-5-yl)methanol, which replaces the pyridine with a larger quinoline (B57606) system, is recognized for its utility as a building block in medicinal chemistry. lookchem.com

| Analogous Compound/Class | Core Structure | Established Research Significance | Reference(s) |

|---|---|---|---|

| Ropivacaine | (S)-Piperidine-2-carboxamide | Widely used as a local anesthetic for surgical and acute pain management. | nih.govresearchgate.netdrugbank.comdrugfuture.comfda.gov |

| Bupivacaine | Piperidine-2-carboxamide | Commonly used local anesthetic in epidural anesthesia during labor and for postoperative pain. | wikipedia.orgdrugbank.com |

| (Pyridin-2-yl)methanol Derivatives | Pyridinyl methanol | Developed as potent and selective TRPV3 antagonists for treating inflammation and pain. | nih.gov |

| PCSK9 Inhibitors | N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine | Identified as inhibitors of PCSK9 mRNA translation for potential treatment of hypercholesterolemia. | researchgate.net |

| Antimicrobial Piperidines | Pyridine-connected piperidine | Exhibited significant antibacterial, antifungal, larvicidal, and nematicidal activities. | scielo.org.mx |

| Piperidin-2-yl(quinolin-5-yl)methanol | Piperidine-quinoline methanol | Valuable as a building block for synthesizing diverse pharmaceuticals and bioactive molecules. | lookchem.com |

Research Rationale and Scope

The rationale for investigating the this compound scaffold is rooted in the proven success of its constituent heterocycles in a vast number of approved drugs and clinical candidates. The primary goal is to leverage the synergistic potential of combining the beneficial attributes of piperidine (improved solubility, 3D structure, metabolic stability) and pyridine (hydrogen bonding capacity, aromatic interactions, tunability) within a single, novel molecular framework.

The scope of research on this scaffold would logically encompass several key areas. Initially, the development of efficient and stereoselective synthetic routes to access the molecule and its derivatives is essential. Following this, the creation of a library of analogues with diverse substitutions on both the piperidine and pyridine rings would allow for a systematic exploration of structure-activity relationships (SAR). These compounds could then be screened against a wide range of biological targets implicated in various diseases, including but not limited to neurological disorders, inflammatory conditions, and infectious diseases, based on the activities observed in analogous structures.

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2O |

|---|---|

Molecular Weight |

192.26 g/mol |

IUPAC Name |

piperidin-2-yl(pyridin-2-yl)methanol |

InChI |

InChI=1S/C11H16N2O/c14-11(9-5-1-3-7-12-9)10-6-2-4-8-13-10/h1,3,5,7,10-11,13-14H,2,4,6,8H2 |

InChI Key |

ZHRSZWMDALCLPQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)C(C2=CC=CC=N2)O |

Origin of Product |

United States |

Stereochemistry and Enantiomeric Characterization

Identification and Elucidation of Stereoisomers of Piperidin-2-yl(pyridin-2-yl)methanol

This compound possesses two chiral centers, which are carbon atoms bonded to four different substituent groups. These chiral centers are located at the C2 position of the piperidine (B6355638) ring and the carbon atom of the methanol (B129727) bridge connecting the piperidine and pyridine (B92270) rings. The presence of two stereogenic centers means that the molecule can exist as a total of four possible stereoisomers.

These stereoisomers consist of two pairs of enantiomers. The diastereomeric pairs are categorized as erythro and threo. In the context of similar structures, the erythro isomers have a syn relationship between the substituents on the two chiral centers, while the threo isomers have an anti relationship. This results in the following four stereoisomers:

(R,S)-erythro

(S,R)-erythro

(S,S)-threo

(R,R)-threo

The specific spatial arrangement of the atoms in each stereoisomer can lead to different physical and chemical properties, and most importantly, distinct interactions with biological systems. A closely related compound, 2-(4-Chlorophenyl)quinolin-4-ylmethanol, also known as Vacquinol-1, similarly possesses two adjacent stereogenic centers, resulting in four stereoisomers: the erythro (syn) isomers [R,S] and [S,R], and the threo (anti) isomers [S,S] and [R,R]. recipharm.com

Enantiomeric and Diastereomeric Separation Techniques

The separation of the different stereoisomers of this compound is essential for studying their individual properties. Chromatographic methods, particularly those employing chiral stationary phases, are the primary techniques used for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for the separation of enantiomers and diastereomers. For compounds structurally similar to this compound, such as Vacquinol-1, both standard and chiral HPLC columns are utilized. recipharm.com The diastereomers (erythro and threo racemates) can often be separated on standard-phase silica (B1680970) columns, while the resolution of the enantiomers within each diastereomeric pair requires the use of a chiral stationary phase (CSP). recipharm.com

Commonly used chiral columns for the separation of piperidine-containing compounds include those with polysaccharide-based selectors like derivatized cellulose (B213188) and amylose. For instance, the enantiomers of the erythro racemate of Vacquinol-1 were successfully separated using a Chiralcel OD-H column, while the threo enantiomers were resolved on a Chiralpak AD-H column. recipharm.com The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol, is crucial for achieving optimal separation.

Table 1: Exemplar Chiral HPLC Separation Conditions for a Structurally Related Compound

| Parameter | Condition for erythro Isomers | Condition for threo Isomers |

| Column | Chiralcel OD-H | Chiralpak AD-H |

| Mobile Phase | Hexane/Isopropanol | Hexane/Isopropanol |

| Detection | UV | UV |

| Data derived from the separation of Vacquinol-1 stereoisomers. recipharm.com |

For the isolation of larger quantities of individual stereoisomers for further study, preparative and semipreparative HPLC are employed. These techniques utilize larger columns and higher flow rates than analytical HPLC to enable the collection of separated fractions. The process often involves a two-step approach: first, the separation of the diastereomers using a standard-phase column, followed by the resolution of the enantiomers from each diastereomeric fraction using a chiral column. recipharm.com

For example, preparative HPLC with a standard-phase Kromasil silica column has been used to separate the erythro and threo racemates of Vacquinol-1. recipharm.com Subsequently, semipreparative chiral HPLC can be used to isolate the individual enantiomerically pure compounds from these fractions. recipharm.com

Impact of Stereochemistry on Biological Activity

The three-dimensional structure of a molecule is a key determinant of its interaction with biological targets such as receptors and enzymes. Consequently, the different stereoisomers of this compound are expected to exhibit varying biological activities.

The spatial arrangement of functional groups in each stereoisomer can lead to differences in binding affinity and efficacy at biological targets. Research on analogous compounds has demonstrated that biological activity can be highly stereospecific.

In the case of Vacquinol-1, a compound with a similar piperidin-2-yl-methanol moiety, the oncolytic activity against glioblastoma cells was found to be stereospecific. The erythro isomer, specifically the (R)-2-(4-chlorophenyl)quinolin-4-yl-piperidin-2-ylmethanol ([R,S]) enantiomer, displayed superior efficacy and brain tissue exposure compared to the other three stereoisomers. recipharm.com This highlights that a specific stereochemical configuration is crucial for the desired pharmacological effect.

While direct studies on the differential receptor interactions of this compound stereoisomers are not extensively documented in publicly available literature, the principle of stereoselectivity is well-established in pharmacology. For instance, derivatives of (pyridin-2-yl)methanol have been developed as selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3). nih.gov It is highly probable that the stereochemistry at the two chiral centers of this compound would significantly influence its binding affinity and functional activity at its biological targets.

Table 2: Comparative Biological Activity of Stereoisomers of a Structurally Related Compound (Vacquinol-1)

| Stereoisomer | In Vitro Oncolytic Activity (IC50) |

| (R,S)-erythro | Most Potent |

| (S,R)-erythro | Less Potent |

| (S,S)-threo | Less Potent |

| (R,R)-threo | Less Potent |

| Data reflects the relative potency observed for Vacquinol-1 stereoisomers. recipharm.com |

Stereoselectivity in Biological Systems

The spatial arrangement of atoms in a chiral molecule can significantly influence its interaction with biological systems, which are themselves chiral. This phenomenon, known as stereoselectivity, often results in different stereoisomers of a compound exhibiting varied pharmacological and toxicological profiles. For molecules with multiple stereocenters, such as this compound, which possesses two chiral centers, the distinct three-dimensional structures of its four possible stereoisomers can lead to significant differences in their biological activity.

While detailed research on the specific stereoisomers of this compound is limited in publicly available literature, studies on structurally related analogs provide critical insights into the potential stereoselectivity of this class of compounds. A notable example is a 2024 study on the stereoisomers of (8-chloro-2-(4-chlorophenyl)quinolin-4-yl)(piperidin-2-yl)methanol, an analog of the antimalarial drug mefloquine. nih.gov This compound shares the same piperidin-2-yl-methanol core structure and also has four stereoisomers: the (1R,2S) and (1S,2R) enantiomers (the erythro pair) and the (1R,2R) and (1S,2S) enantiomers (the threo pair).

In this research, all four stereoisomers were synthesized and evaluated for their antifungal activity against two prevalent and life-threatening fungal pathogens, Cryptococcus neoformans and Candida albicans. nih.gov The study found that all stereoisomers retained potent antifungal activity, but there were clear differences in their efficacy, demonstrating stereoselectivity. nih.gov

The results, measured as Minimum Inhibitory Concentration (MIC) in µg/mL, are detailed below. nih.gov A lower MIC value indicates greater potency.

| Stereoisomer Pair | MIC against C. neoformans (µg/mL) | MIC against C. albicans (µg/mL) |

|---|---|---|

| Erythro Enantiomers | 1 | 4 |

| Threo Enantiomers | 2 | 8 |

The data clearly shows that the erythro enantiomers were more potent antifungal agents than the threo enantiomers against both fungal species. nih.gov Specifically, the erythro isomers were twice as effective against C. neoformans (MIC of 1 µg/mL vs. 2 µg/mL) and C. albicans (MIC of 4 µg/mL vs. 8 µg/mL). nih.gov Although the difference in potency was not vast, it was distinct, leading the researchers to conclude that while the stereochemistry of the piperidine methanol group is not critical, it does influence the antifungal properties. nih.gov This type of research underscores the importance of evaluating individual stereoisomers during drug development, as one isomer may offer a better efficacy and safety profile than others or the racemic mixture.

Preclinical Biological Activity and Molecular Mechanisms of Action

Modulation of Neurotransmitter Systems

Metabotropic Glutamate (B1630785) Receptor 5 (mGluR5) Negative Allosteric Modulation (for related analogs)

Analogs of Piperidin-2-yl(pyridin-2-yl)methanol, particularly those containing a pyridine (B92270) moiety, have been investigated for their activity as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). These receptors are G protein-coupled receptors that play a crucial role in modulating excitatory synaptic transmission in the central nervous system. nih.gov Attenuation of mGluR5 signaling through NAMs has shown potential in preclinical models for a variety of neurological and psychiatric disorders. nih.gov

The discovery of 2-methyl-6-(phenylethynyl)pyridine (MPEP) as a potent and selective mGluR5 NAM has spurred the development of numerous analogs. nih.govnih.gov Research has focused on modifying the pyridine ring and its substituents to improve potency, selectivity, and pharmacokinetic properties. nih.gov While direct studies on this compound as an mGluR5 NAM are not extensively documented in the reviewed literature, the presence of the pyridin-2-yl group suggests a potential interaction with the allosteric binding site of the mGluR5 receptor, which is a key feature of many known NAMs. nih.gov The development of heteroaryl-butynylpyridines as mGluR5 NAMs further underscores the importance of the pyridine scaffold in this activity. nih.gov

Antimicrobial Research

The antibacterial potential of compounds structurally related to this compound, specifically those containing a piperidine (B6355638) ring, has been explored. A study on newly synthesized piperidine derivatives demonstrated activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. biointerfaceresearch.com The antibacterial efficacy was evaluated using the disc diffusion method, with the results indicating that these derivatives could inhibit bacterial growth. biointerfaceresearch.com

Another study investigating piperidine and pyrrolidine (B122466) substituted halogenobenzene derivatives also reported antimicrobial activity against S. aureus and E. coli, among other strains. nih.gov The minimum inhibitory concentration (MIC) values for the active compounds ranged from 32 to 512 µg/ml. nih.gov Furthermore, a study on various piperidine derivatives found that some exhibited significant inhibitory effects against S. aureus and E. coli. academicjournals.orgresearchgate.net For instance, one of the tested compounds showed a minimum inhibitory concentration (MIC) of 1.5 mg/ml against both E. coli and S. aureus. academicjournals.orgresearchgate.net These findings suggest that the piperidine scaffold is a promising feature for the development of new antibacterial agents. biointerfaceresearch.comacademicjournals.orgresearchgate.netsemanticscholar.org

Table 1: Antibacterial Activity of Piperidine Derivatives

| Compound/Analog | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Piperidine Derivative 1 | Escherichia coli | Inhibition Zone: 6-9 mm | biointerfaceresearch.com |

| Staphylococcus aureus | Inhibition Zone: 17-22 mm | biointerfaceresearch.com | |

| Piperidine Derivative 2 | Escherichia coli | Inhibition Zone: 8-12 mm | biointerfaceresearch.com |

| Staphylococcus aureus | Inhibition Zone: 18-24 mm | biointerfaceresearch.com | |

| Substituted Piperidines | Escherichia coli | MIC: 32-512 µg/ml | nih.gov |

| Staphylococcus aureus | MIC: 32-512 µg/ml | nih.gov | |

| Piperidine Derivative 6 | Escherichia coli | MIC: 1.5 mg/ml | academicjournals.orgresearchgate.net |

| Staphylococcus aureus | MIC: 1.5 mg/ml | academicjournals.orgresearchgate.net |

Analogs of this compound have demonstrated notable anti-leishmanial activity. A study on a synthetic library of 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl) propan-2-ols, which share the pyridinyl and a modified alcohol structure, reported biological activity against intracellular amastigotes of several clinically relevant Leishmania species, including L. amazonensis, L. braziliensis, and L. infantum. scitechjournals.com Four of the tested compounds showed activity against all three species, indicating potential for broad-spectrum anti-leishmanial agents. scitechjournals.com

Furthermore, research on other related heterocyclic compounds has identified promising candidates. For instance, certain 1,4-diaryl-pyrazolo-pyridinone (1,4-DAPP) analogs have been identified as potent anti-leishmanial agents in both in vitro and in vivo models. nd.edu The development of quinoline (B57606) alkaloids and their synthetic analogs has also yielded compounds with significant activity against Leishmania species. nih.gov These findings highlight the potential of pyridine and piperidine-containing scaffolds in the search for new treatments for leishmaniasis. scitechjournals.comnd.edunih.gov

Structurally related piperidinol derivatives have been identified as having significant anti-mycobacterial properties. nih.govresearchgate.net A study investigating a piperidinol compound and its bis-Mannich base analogue found them to be selective for mycobacteria, demonstrating rapid killing of the organism. nih.govresearchgate.net The minimum inhibitory concentration (MIC) of the piperidinol scaffold against Mycobacterium smegmatis was determined to be 62.5 μg·mL−1. nih.gov These compounds were found to be bactericidal against actively growing M. smegmatis. nih.gov

Further research into 2,4-disubstituted pyridine derivatives has also revealed significant bactericidal activity against Mycobacterium tuberculosis, both intracellularly within human macrophages and against biofilm-forming tubercle bacilli. frontiersin.org These findings suggest that the piperidinol and substituted pyridine moieties are attractive starting points for the development of novel anti-tubercular agents. nih.govresearchgate.netfrontiersin.org

Table 2: Anti-mycobacterial Activity of Piperidinol Analogs

| Compound/Analog | Mycobacterial Strain | MIC (μg·mL⁻¹) | Reference |

|---|---|---|---|

| Piperidinol Scaffold | Mycobacterium smegmatis | 62.5 | nih.gov |

| Bis-Mannich Base Derivative | Mycobacterium smegmatis | 125 | nih.gov |

| 2,4-disubstituted pyridine 11 | Mycobacterium tuberculosis | 0.8 | frontiersin.org |

| 2,4-disubstituted pyridine 15 | Mycobacterium tuberculosis | 1.5 | frontiersin.org |

Neuroprotective Investigations

The neuroprotective potential of compounds containing a piperidine ring has been investigated in animal models of cerebral ischemia. One notable study focused on piperine (B192125), an alkaloid containing a piperidine moiety, and its effects in a rat model of permanent middle cerebral artery occlusion (pMCAO), which mimics ischemic stroke. nih.govnih.govresearchgate.net The administration of piperine was found to significantly reduce the cerebral infarction volume in these animals. nih.govnih.govresearchgate.net

The neuroprotective effects of piperine are attributed to its ability to modulate the Caspase-1-mediated pyroptosis pathway, thereby inhibiting neuronal damage. nih.govnih.govresearchgate.net In vivo experiments demonstrated that piperine treatment led to notable improvements in behavioral function and the morphology of brain tissue. nih.gov These findings suggest that the piperidine scaffold, as a component of molecules like piperine, may contribute to neuroprotective effects in the context of ischemic brain injury. nih.govnih.govresearchgate.net Further research into other piperidine-containing compounds could yield new therapeutic strategies for stroke. mdpi.commdpi.com

Potential Applications in Stroke or Neurodegenerative Diseases

The structural characteristics of this compound, specifically the piperidine moiety, suggest a strong therapeutic potential in the context of ischemic stroke and neurodegenerative diseases. This potential is largely inferred from the well-documented neuroprotective effects of other piperidine-containing ligands that target the sigma-1 (σ1) receptor, a protein highly expressed in the central nervous system. mdpi.com

In preclinical models of stroke, potent σ1 receptor ligands with a piperidine scaffold, such as 4-phenyl-1-(4-phenylbutyl)-piperidine (PPBP), have been shown to significantly decrease cortical infarction volume after transient focal ischemia. nih.gov The neuroprotective mechanisms mediated by σ1 receptor activation are multifaceted. They include the attenuation of excitotoxicity, reduction of neuroinflammation, regulation of calcium (Ca²⁺) dysregulation, and mitigation of endoplasmic reticulum (ER) stress and mitochondrial dysfunction—all common pathogenic pathways in both stroke and various neurodegenerative disorders like Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). nih.gov

For instance, σ1 receptor agonists have demonstrated the ability to prevent motor neuron death in models of nerve injury by modulating ER stress markers. mdpi.com Similarly, pyridine derivatives have been shown to counteract amyloid-β toxicity and improve cognitive function in animal models of Alzheimer's disease, partly by reducing oxidative stress and protecting mitochondrial function. nih.govnih.govresearchgate.net Given that this compound combines both the piperidine and pyridine scaffolds, it is hypothesized to engage these neuroprotective pathways, making it a compelling candidate for further investigation in models of acute and chronic neurological diseases.

Receptor Binding and In Vitro Efficacy Studies

Cell Viability Assays (e.g., MTT assays)

A fundamental step in the preclinical assessment of any potential therapeutic agent is the evaluation of its effect on cell viability. Assays such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay are standard procedures used to determine a compound's intrinsic cytotoxicity or its ability to protect cells from a toxic insult. For novel piperidine and pyridine derivatives, these assays are crucial for establishing a therapeutic window and identifying concentrations suitable for functional studies. unict.itresearchgate.net

While specific MTT assay data for this compound against common cell lines (e.g., HEK293, HepG2, MCF-7) are not available in the reviewed literature, studies on precursor molecules like Piperidine-2-methanol have utilized assays such as the brine shrimp lethality test to establish general cytotoxicity. pjps.pk It is a standard expectation that this compound would undergo similar evaluation to determine its IC₅₀ (half-maximal inhibitory concentration) value, ensuring that its activity in subsequent functional assays is not confounded by cell death.

Specific Receptor Binding Assays (e.g., σ1 receptor)

The piperidine scaffold is a well-established pharmacophore for high-affinity binding to σ1 receptors. chemrxiv.org Radioligand binding assays are employed to determine the affinity (Ki) and selectivity of a compound for specific receptors. These assays typically involve incubating the test compound with membrane preparations expressing the target receptor (e.g., from guinea pig brain) and a selective radioligand, such as ³H-pentazocine for the σ1 receptor. nih.gov

Although the direct binding affinity of this compound has not been reported, extensive data on related piperidine and piperazine (B1678402) derivatives strongly suggest it would be a potent ligand. The affinity of these compounds for the σ1 receptor often falls within the low nanomolar range, indicating a strong and specific interaction.

Table 1: Sigma-1 (σ1) Receptor Binding Affinities of Representative Piperidine/Piperazine-Based Ligands

| Compound Name | Structure | Radioligand Used | Receptor Source | Binding Affinity (Ki) |

|---|---|---|---|---|

| SA4503 | Piperazine derivative | ³H-Pentazocine | Guinea pig brain | 1.4 - 4.63 nM researchgate.net |

| 4-phenyl-1-(4-phenylbutyl)-piperidine (PPBP) | Piperidine derivative | Not specified | Not specified | Potent Ligand nih.gov |

| Haloperidol | Piperidine derivative | Not specified | Not specified | Putative Antagonist |

This table is interactive. Click on the headers to sort the data.

Based on these structure-activity relationships, it is highly probable that this compound would exhibit high affinity for the σ1 receptor.

Calcium Mobilization Assays

The σ1 receptor functions as a ligand-operated molecular chaperone, particularly at the mitochondria-associated ER membrane (MAM). biorxiv.org In this critical cellular location, it modulates intracellular calcium ([Ca²⁺]i) signaling by stabilizing the inositol (B14025) 1,4,5-trisphosphate receptor (IP₃R), a key channel for Ca²⁺ release from the ER. biorxiv.orgmdpi.com Therefore, ligands that bind to the σ1 receptor can significantly influence cellular calcium homeostasis.

Functional assays using fluorescent calcium indicators (e.g., Indo-1, Fura-2) or genetically encoded sensors can measure changes in cytosolic and mitochondrial Ca²⁺ levels in response to a compound. nih.gov Studies on known σ1 ligands have shown that they can induce specific patterns of change in [Ca²⁺]i transients and modulate Ca²⁺ influx. nih.gov This modulation of calcium signaling is a cornerstone of the neuroprotective effects attributed to σ1 receptor activation, as it helps prevent the pathological calcium overload that leads to cell death in excitotoxic conditions. nih.gov It is therefore anticipated that this compound, acting as a σ1 ligand, would demonstrate the ability to modulate calcium mobilization in such assays.

Proposed Molecular Mechanisms of Action

Interaction with Neurotransmitter Receptors and Enzymes

The primary molecular mechanism of action for this compound is likely initiated by its binding to the σ1 receptor. The downstream consequences of this binding event involve the modulation of several key neurotransmitter systems and enzymes implicated in neurodegeneration.

A critical interaction is the modulation of the N-methyl-D-aspartate (NMDA) receptor. The σ1 receptor is known to form a complex with the NMDA receptor and, upon activation by an agonist, can regulate its function. nih.gov This is a crucial neuroprotective mechanism, as overactivation of NMDA receptors leads to excitotoxicity, a major driver of neuronal death in stroke and other neurological disorders. unict.itmdpi.com By modulating NMDA receptor activity, σ1 ligands can prevent excessive Ca²⁺ influx and subsequent cell death cascades.

Furthermore, σ1 receptor activity is linked to the cholinergic system. In neurodegenerative conditions like Alzheimer's disease, cognitive decline is associated with a deficit in the neurotransmitter acetylcholine (B1216132). Studies on novel N-benzyl-pyridine-2-one derivatives, which share the pyridine moiety, have shown they can improve cognitive deficits by inhibiting the enzyme acetylcholinesterase (AChE), thereby increasing the availability of acetylcholine in the synapse. nih.govresearchgate.net It is plausible that this compound could exert its effects through a dual mechanism: direct σ1 receptor binding and subsequent modulation of other targets, including key enzymes like AChE.

Role of Piperidine and Pyridine Moieties in Binding Affinity and Pharmacokinetic Properties

The Piperidine Moiety:

The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, is a cornerstone in the design of numerous pharmaceuticals. encyclopedia.pub Its structural flexibility allows it to adopt a stable chair conformation, which is often considered ideal for optimal interaction with the active sites of receptors and enzymes. researchgate.net This conformational advantage is crucial for establishing high-affinity binding. For instance, in derivatives targeting the acetylcholinesterase (AChE) enzyme, the benzyl-piperidine group provides effective binding to the catalytic site. encyclopedia.pub

Furthermore, the piperidine moiety is a key structural element for determining affinity and selectivity for specific receptors. Studies on dual histamine (B1213489) H3 and sigma-1 (σ1) receptor ligands have identified the piperidine ring as the most influential structural component for high-affinity interaction at the σ1 receptor, while maintaining strong affinity for the H3 receptor. nih.gov The nitrogen atom within the piperidine ring can be protonated at physiological pH, forming a cationic center that is essential for electrostatic interactions with anionic residues in a target's binding pocket. encyclopedia.pub From a pharmacokinetic standpoint, the piperidine scaffold possesses both hydrophilic (due to the nitrogen atom) and lipophilic (due to the hydrocarbon structure) characteristics. thieme-connect.com This balance influences solubility and permeability. The introduction of chiral centers or substituents on the piperidine ring can effectively modulate physicochemical properties like aqueous solubility and logP, thereby improving pharmacokinetic parameters. thieme-connect.com

The Pyridine Moiety:

The pyridine ring, an aromatic six-membered heterocycle, significantly contributes to the molecule's electronic and binding properties. The lone pair of electrons on the pyridine nitrogen atom makes it a hydrogen bond acceptor, a critical feature for anchoring the molecule to specific residues within a protein's binding site. nih.gov This interaction can substantially enhance binding affinity and potency. Research has shown that replacing a phenyl ring with a pyridine ring in a compound series can lead to a more than 500-fold improvement in biological potency. nih.gov

The synergistic contribution of these two moieties—the piperidine ring providing an optimal structural and conformational anchor and the pyridine ring enhancing binding through hydrogen bonding and favorable electronics—is fundamental to the biological activity of this compound and its derivatives.

| Moiety | Contribution to Binding Affinity | Contribution to Pharmacokinetic Properties |

|---|---|---|

| Piperidine | - Provides an ideal six-membered ring chair conformation for receptor fit. researchgate.net | - Offers a balance of hydrophilic and lipophilic characteristics influencing solubility. thieme-connect.com |

| Pyridine | - Nitrogen atom acts as a hydrogen bond acceptor, enhancing binding potency. nih.gov | - Enhances metabolic stability. nih.govrsc.org |

Modulation of Biological Pathways and Cellular Processes

The biological effects of this compound and its related derivatives stem from their ability to interact with specific protein targets, thereby modulating key biological pathways and cellular processes. Research into compounds containing these structural motifs has revealed activity across several therapeutic areas, including neuropathic pain and oncology.

One of the significant pathways modulated by this class of compounds involves the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. Derivatives featuring a (pyridin-2-yl)methanol moiety have been identified as potent and selective antagonists of the TRPV3 channel. nih.govresearchgate.net TRPV3 is a calcium- and sodium-permeable ion channel expressed in keratinocytes, dorsal root ganglia, and the spinal cord, playing a role in pain sensation, inflammation, and skin disorders. nih.gov By inhibiting the activity of this channel, these compounds can disrupt the signaling pathways responsible for transmitting pain signals, demonstrating potential in preclinical models of neuropathic and central pain. nih.gov

In the context of oncology, derivatives containing both piperidine and pyridine rings have been shown to modulate critical pathways involved in cancer cell proliferation and survival. For example, a series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). nih.gov ALK and ROS1 are receptor tyrosine kinases whose aberrant activation drives the growth of certain cancers, such as non-small cell lung cancer. By inhibiting these kinases, the compounds block downstream signaling pathways responsible for cell growth and proliferation.

Furthermore, other piperidine derivatives have been demonstrated to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. One mechanism involves the modulation of the PI3K/AKT signaling pathway, a central regulator of cell survival. nih.gov Treatment of breast cancer cells with a piperidine derivative led to the downregulation of phosphorylated AKT, inhibiting this pro-survival pathway. nih.gov This was accompanied by an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, shifting the Bax:Bcl-2 ratio to favor apoptosis. nih.gov Concurrently, these compounds can induce cell cycle arrest, often in the G0/G1 phase, which prevents cancer cells from replicating. nih.gov

Another identified cellular process affected by related structures is the inhibition of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) mRNA translation, achieved by N-(pyridin-2-yl)piperidine derivatives. researchgate.net This demonstrates that the piperidine-pyridine scaffold can be utilized to modulate biological processes at the level of protein synthesis.

| Modulated Pathway/Process | Target/Compound Class | Cellular Effect |

|---|---|---|

| Pain Sensation & Inflammation | TRPV3 Ion Channel / (Pyridin-2-yl)methanol derivatives | Antagonism of the TRPV3 channel, blocking pain signaling pathways. nih.gov |

| Cancer Cell Proliferation | ALK/ROS1 Kinases / 2-amino-4-(1-piperidine) pyridine derivatives | Inhibition of kinase activity, blocking downstream growth signals. nih.gov |

| Apoptosis & Cell Survival | PI3K/AKT Pathway, Bax/Bcl-2 Ratio / Piperidine derivatives | Inhibition of pro-survival PI3K/AKT signaling and induction of apoptosis through modulation of Bax and Bcl-2 proteins. nih.gov |

| Cell Cycle Regulation | Cell Cycle Checkpoints / Piperidine derivatives | Induction of cell cycle arrest in the G0/G1 phase, preventing cell replication. nih.gov |

| Protein Synthesis | PCSK9 mRNA Translation / N-(pyridin-2-yl)piperidine derivatives | Inhibition of the ribosomal synthesis of the PCSK9 protein. researchgate.net |

Structure Activity Relationship Sar Studies

Identification of Key Pharmacophoric Elements within the Piperidin-2-yl(pyridin-2-yl)methanol Scaffold

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. unina.it For the this compound scaffold, the key pharmacophoric elements are derived from its distinct chemical features. While a specific model for this exact scaffold is not extensively published, a hypothetical model can be constructed based on its inherent functionalities.

The primary pharmacophoric features include:

A Hydrogen Bond Acceptor: The nitrogen atom within the pyridine (B92270) ring acts as a crucial hydrogen bond acceptor. nih.gov Its sp2 hybridization and lone pair of electrons make it an effective interaction point with hydrogen bond donor residues in a target protein.

A Hydrogen Bond Donor/Acceptor: The secondary amine of the piperidine (B6355638) ring can function as both a hydrogen bond donor and acceptor. In its protonated state at physiological pH, it can also form an ionic bond or salt bridge.

A Second Hydrogen Bond Donor/Acceptor: The hydroxyl (-OH) group of the methanol (B129727) linker is a pivotal feature, capable of both donating and accepting hydrogen bonds. This dual capability allows for versatile interactions within a binding pocket. nih.gov

An Aromatic Feature: The pyridine ring provides a planar, aromatic surface that can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues of a target protein. nih.gov

These elements, arranged in a specific spatial orientation defined by the chiral center and the conformational flexibility of the piperidine ring, constitute the core pharmacophore responsible for the molecule's biological activity.

Impact of Substituent Modifications on Biological Activity and Potency

Altering the substituents on the this compound scaffold is a primary strategy for fine-tuning its pharmacological profile. Modifications can influence the molecule's electronics, lipophilicity, steric profile, and metabolic stability.

The electronic nature of the pyridine ring can be modulated by the addition of substituents, which in turn affects its interaction with a target. The positions on the pyridine ring are not electronically equivalent; positions 2, 4, and 6 are more electron-deficient than positions 3 and 5, influencing the reactivity and interaction potential of substituents. nih.gov

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) increase the electron density of the pyridine ring. This can enhance the hydrogen bond accepting strength of the ring nitrogen but may also alter stacking interactions.

Electron-Withdrawing Groups (EWGs): Halogens (e.g., -F, -Cl) or nitro groups (-NO₂) decrease the electron density of the ring. This weakens the hydrogen bond accepting capability of the ring nitrogen but can introduce new, favorable interactions, such as halogen bonding. nih.gov

The position of the substituent is also critical. For example, a bulky group at the 6-position could sterically hinder the approach of the molecule to its binding site.

Table 1: Predicted Impact of Pyridine Moiety Substitutions on Biological Activity

| Substituent Type | Position on Ring | Predicted Effect on Activity | Rationale |

| Small EDG (-OH, -NH₂) | 3, 4, or 5 | Potentially Increases | Enhances H-bonding capacity. |

| Small EWG (-F, -Cl) | 3, 4, or 5 | Variable | May introduce beneficial halogen bonds or unfavorably alter electronics. |

| Bulky Group (e.g., -tBu) | Any | Likely Decreases | Potential for negative steric hindrance with the binding pocket. |

| Methoxy (-OCH₃) | 4 | Potentially Increases | Can increase electron density and improve metabolic stability. nih.gov |

Modifications to the saturated piperidine ring primarily affect the molecule's conformation and the properties of the ring nitrogen.

N-Substitution: The secondary amine of the piperidine ring is a common site for modification.

N-Alkylation: Adding small alkyl groups (e.g., N-methyl) can increase lipophilicity and may help probe hydrophobic pockets in the target. However, it removes the hydrogen bond donating ability of the amine, which can be detrimental if this interaction is essential for binding.

N-Acylation: Introducing an acyl group (e.g., N-acetyl) also removes the hydrogen bond donor and significantly reduces the basicity of the nitrogen, preventing it from forming a salt bridge.

Ring Carbon Substitution: Adding substituents to the carbon atoms of the piperidine ring can introduce new chiral centers and influence the ring's preferred conformation (chair vs. boat). This can be used to optimize the spatial orientation of the other pharmacophoric groups.

Table 2: Predicted Impact of Piperidine Ring Modifications on Biological Activity

| Modification Type | Predicted Effect on Activity | Rationale |

| N-Methylation | Variable | Loss of H-bond donor; may introduce steric clash or favorable hydrophobic interaction. |

| N-Acetylation | Likely Decreases | Loss of H-bond donor and basicity, preventing ionic interactions. |

| C4-Hydroxylation | Variable | Adds a new H-bonding group, but may alter conformation and lipophilicity. |

The methanol group serves as a critical linker and a key interaction point. Its hydroxyl (-OH) group is particularly important. Studies on other scaffolds have shown that replacing a hydroxyl group, which can both donate and accept hydrogen bonds, with a fluorine atom, which can only accept, can lead to a significant loss of activity. nih.gov This indicates that the hydrogen-bond donating ability of the hydroxyl is often essential for binding to a target receptor. nih.gov

Bioisosteric replacement of the hydroxyl group can further probe its importance.

Etherification: Converting the alcohol to a methyl ether (-OCH₃) removes the hydrogen bond donating capability and adds lipophilicity. A decrease in activity would confirm the importance of the hydroxyl as a donor.

Esterification: Forming an ester (e.g., -OC(O)CH₃) would act as a bulky prodrug moiety, which may be hydrolyzed in vivo to the active alcohol. As an intact molecule, it would be inactive due to the loss of the hydroxyl group.

Role of Heterocycle Saturation in Target Inhibition

The saturation of the piperidine ring is fundamental to the scaffold's activity. The conversion of an aromatic pyridine to a saturated piperidine introduces a flexible, three-dimensional structure in place of a rigid, planar one. nih.gov

The sp³-hybridized carbons of the piperidine ring allow it to adopt various conformations, most commonly a low-energy chair form. This specific 3D geometry is crucial for correctly positioning the pharmacophoric elements—the pyridine ring, the methanol linker, and the piperidine nitrogen—for optimal interaction with the complex, three-dimensional surface of a biological target's binding site.

If the piperidine ring were replaced with another pyridine ring (forming a di(pyridin-2-yl)methanol), the resulting molecule would be planar and achiral. This would lead to a dramatic loss of the specific 3D architecture conferred by the piperidine ring, almost certainly resulting in a significant decrease or complete loss of biological activity. Therefore, the saturation and resulting conformational flexibility of the piperidine heterocycle are indispensable for target inhibition.

Stereochemical Influence on SAR

The carbon atom connecting the piperidine ring, the pyridine ring, and the hydroxyl group is a stereocenter. This means that this compound exists as a pair of enantiomers: (R)-Piperidin-2-yl(pyridin-2-yl)methanol and (S)-Piperidin-2-yl(pyridin-2-yl)methanol.

Biological systems, such as enzymes and receptors, are themselves chiral. Consequently, they typically exhibit stereoselectivity, interacting preferentially with one enantiomer over the other. One enantiomer, the eutomer, will fit into the binding site more effectively and thus have significantly higher biological activity. The other enantiomer, the distomer, will have lower activity or may be inactive altogether. google.comgoogleapis.com

For related chiral piperidine alcohols, it has been demonstrated that resolving the racemic mixture and using a single, pure enantiomer is critical for achieving high potency. google.comgoogleapis.com The same principle applies here; the precise three-dimensional arrangement of the pharmacophoric groups is determined by the absolute configuration at the chiral center, and only one configuration is likely to be optimal for binding.

Table 3: Predicted Biological Activity Based on Stereochemistry

| Compound Form | Expected Relative Potency | Rationale |

| Racemic Mixture (1:1 R and S) | Baseline | Contains 50% of the highly active enantiomer and 50% of the less active one. |

| (R)-Enantiomer | High or Low | One enantiomer will be the eutomer, fitting the chiral binding site optimally. |

| (S)-Enantiomer | Low or High | The other enantiomer will be the distomer, with a poorer fit to the target. |

Computational Chemistry and Molecular Modeling

Quantum Chemical Investigations of "Piperidin-2-yl(pyridin-2-yl)methanol"

Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), have become instrumental in predicting the molecular properties of complex organic compounds. These computational approaches allow for a detailed examination of the molecule's behavior, from its optimal geometric arrangement to its reactivity and optical properties.

The first step in a computational study is typically geometry optimization, which determines the most stable three-dimensional arrangement of the atoms in a molecule. For molecules with flexible components like the piperidine (B6355638) ring, this process is crucial for identifying the lowest energy conformation. The piperidinyl ring is often found to adopt a stable chair conformation. nih.gov

Following optimization, the electronic properties can be analyzed, with a key focus on the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally suggests higher reactivity and a greater tendency for intramolecular charge transfer. nih.govscirp.org

Table 1: Representative Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.646 |

| LUMO Energy | -1.816 |

| HOMO-LUMO Gap | 4.83 |

Note: The values presented are illustrative and based on DFT calculations for a related quinoline (B57606) (benzo[b]pyridine) compound. Actual values for this compound would require specific calculations. scirp.org

Theoretical calculations of vibrational frequencies are a valuable tool for interpreting experimental infrared (IR) and Raman spectra. By computing the vibrational modes and their corresponding frequencies, a theoretical spectrum can be generated and compared with experimental data. researchgate.netmdpi.com This correlation allows for the precise assignment of spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations of the various functional groups within "this compound". researchgate.net

DFT methods, often in conjunction with a basis set like B3LYP/6-311++G(d,p), are commonly used for these calculations. researchgate.net The calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental spectra. researchgate.net This detailed vibrational analysis confirms the molecular structure and provides insights into the bonding characteristics of the molecule. researchgate.netuibk.ac.at

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded to indicate different potential values. Regions of negative potential (typically colored red) are associated with high electron density and are susceptible to electrophilic attack, while areas of positive potential (blue) are electron-deficient and represent sites for nucleophilic attack. nih.govresearchgate.net

For a molecule like "this compound," the MEP map would likely show negative potential around the nitrogen atoms of the pyridine (B92270) and piperidine rings, as well as the oxygen atom of the methanol (B129727) group, indicating these as primary sites for electrophilic interaction. researchgate.net Conversely, the hydrogen atoms, particularly the one attached to the oxygen, would exhibit a positive potential, making them susceptible to nucleophilic attack. nih.gov

Non-Linear Optical (NLO) properties of organic molecules are of significant interest for applications in photonics and optoelectronics. nih.govphyschemres.org These properties are related to how a molecule's charge distribution is affected by an external electric field. Key NLO parameters that can be calculated include the polarizability (α) and the first-order hyperpolarizability (β). mdpi.comymerdigital.com Molecules with large hyperpolarizability values are considered promising candidates for NLO materials. nih.govphyschemres.org The presence of donor and acceptor groups and a π-conjugated system can enhance NLO properties, and computational studies can help in understanding these structure-property relationships. ymerdigital.comuea.ac.uk

Table 2: Calculated NLO Properties for a Representative Piperidinium (B107235) Compound

| Property | Calculated Value |

|---|---|

| Dipole Moment (µ) | 22.92 Debye |

| Polarizability (α₀) | 402.47 a.u. |

| Hyperpolarizability (β₀) | Varies significantly with structure |

Note: Data is for a related piperidinium ionic liquid and serves as an example of the types of properties calculated. mdpi.com

Mulliken charge analysis is a method for partitioning the total electron density of a molecule among its constituent atoms, providing an estimation of partial atomic charges. uni-muenchen.dewikipedia.org This analysis helps in understanding the electrostatic potential and the charge distribution across the molecule. researchgate.net For "this compound," this would involve calculating the charges on each carbon, nitrogen, oxygen, and hydrogen atom. The results of Mulliken charge analysis can offer insights into the reactivity of different atomic sites and the nature of the chemical bonds. researchgate.net However, it is known that Mulliken charges can be highly dependent on the basis set used in the calculation. uni-muenchen.dewikipedia.org

A Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. arxiv.orgchemrxiv.org PES analysis is particularly useful for studying conformational changes, such as the ring-puckering of the piperidine ring or the rotation around the single bonds connecting the different ring systems. chemrxiv.orgnih.gov By mapping the PES, researchers can identify stable conformations (local minima), transition states between them, and the energy barriers for these transformations. arxiv.orgchemrxiv.org This provides a dynamic picture of the molecule's flexibility and the relative stability of its different spatial arrangements. chemrxiv.orgnih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the interaction between a small molecule ligand and a protein receptor.

Prediction of Binding Affinity with Biological Targets

There are no specific studies in the available scientific literature that report the predicted binding affinity of this compound with any biological targets. Such an analysis would typically involve docking the compound into the active site of a known protein and calculating a scoring function to estimate the binding energy. Without these studies, no data on its potential biological targets or its efficacy can be provided.

Ligand-Protein Interaction Analysis (e.g., Hydrogen Bonding)

An analysis of ligand-protein interactions provides insights into the specific molecular forces that stabilize the binding of a ligand to its target. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

Currently, there is no published research detailing the specific ligand-protein interactions of this compound with any protein. A typical analysis would produce data on the types of bonds formed, the distances of these bonds, and the specific amino acid residues involved in the interaction.

In Silico Screening and Design of Analogs

In silico screening involves the use of computational methods to screen large libraries of compounds to identify those that are most likely to bind to a drug target. This approach can also be used to design novel analogs of a lead compound with improved properties.

There is no evidence in the scientific literature of this compound being used as a scaffold for in silico screening or for the rational design of new analogs. Such research would involve modifying the core structure of the compound and evaluating the computational properties of the resulting derivatives.

Preclinical Pharmacological Evaluation in Animal Models

In Vivo Efficacy Studies (e.g., in rodent models)

The therapeutic potential of compounds structurally related to Piperidin-2-yl(pyridin-2-yl)methanol has been investigated in rodent models of cancer. One notable analog, 2-(4-Chlorophenyl)quinolin-4-ylmethanol, also known as Vacquinol-1, has been evaluated for its efficacy in treating glioblastoma (GBM), an aggressive form of brain cancer. nih.govnih.gov

Further research into related structures has shown that other quinazoline (B50416) derivatives, which share some structural similarities, have demonstrated significant in vivo antitumor activity. For instance, certain 2-(1-substituted-piperidin-4-ylamino)quinazoline derivatives exhibited potent inhibition of tumor growth in mouse models of H22 and Lewis lung cancer. researchgate.net These findings suggest that while the specific efficacy of this compound itself is not detailed in the available literature, the broader class of related compounds holds potential as antitumor agents, warranting further investigation.

Preliminary Pharmacokinetic Parameters in Preclinical Species

The pharmacokinetic properties of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its development. For compounds targeting the central nervous system (CNS), brain tissue exposure and penetration are of particular importance.

Studies on piperidinyl-pyridine analogs, such as the GABAA receptor potentiator KRM-II-81 and its derivatives, have provided valuable data on brain tissue exposure in rodents. nih.govresearchgate.netbg.ac.rs Following oral administration in rats, these compounds demonstrated the ability to cross the blood-brain barrier and achieve significant concentrations in the brain. researchgate.netbg.ac.rs The brain exposure, often measured as the area under the curve (AUC), is a key indicator of a compound's potential to exert its pharmacological effects on CNS targets. For example, the analog KPP-III-34 was noted to produce the highest brain AUC exposures among the tested compounds, leading to its selection for further profiling. researchgate.netbg.ac.rs

The relationship between plasma concentration and brain tissue concentration is a critical factor in assessing the CNS penetration of a drug candidate. For KRM-II-81 and its analogs, pharmacokinetic studies in rats have detailed both plasma and brain concentrations over time. researchgate.netbg.ac.rs These studies allow for the calculation of brain-to-plasma ratios, which quantify the extent of brain penetration. The oral bioavailability of these compounds was confirmed, although structural modifications among the analogs led to variations in plasma and brain exposure. researchgate.netbg.ac.rs

Below is a table summarizing the pharmacokinetic parameters for KRM-II-81 and its analogs in rats following a 2 mg/kg oral dose.

| Compound | Plasma Cmax (ng/mL) | Plasma AUC (ng·h/mL) | Brain Cmax (ng/g) | Brain AUC (ng·h/g) | Brain/Plasma Ratio |

| KRM-II-81 | 240 | 1104 | 436 | 2137 | 1.9 |

| FR-II-60 | 100 | 338 | 91 | 258 | 0.8 |

| KPP-III-51 | 134 | 427 | 107 | 344 | 0.8 |

| KPP-III-34 | 200 | 1023 | 422 | 2278 | 2.2 |

Data compiled from studies on KRM-II-81 and its analogs. researchgate.netbg.ac.rs

These data indicate that while all tested compounds were orally bioavailable, KRM-II-81 and KPP-III-34 exhibited higher brain-to-plasma ratios, suggesting more efficient penetration into the central nervous system compared to FR-II-60 and KPP-III-51. researchgate.netbg.ac.rs

The metabolic stability of a compound is a key determinant of its half-life and clearance in the body. In vitro assays using liver microsomes from different species (e.g., human, rat, mouse) are commonly used to predict in vivo metabolism. protocols.io Studies on various piperidine-derived amides and other analogs have provided insights into their metabolic stability. nih.govnih.gov

The stability is often assessed by measuring the half-life (t1/2) and the intrinsic clearance (CLint) of the compound when incubated with liver microsomes. protocols.io For a series of piperidine-derived amide soluble epoxide hydrolase (sEH) inhibitors, metabolic stability was evaluated in both human and rat liver microsomes. nih.gov The results showed that structural modifications, such as the introduction of deuterium, could significantly improve metabolic stability. nih.gov Similarly, piperidine (B6355638) analogues of atypical dopamine (B1211576) transporter (DAT) inhibitors showed improved metabolic stability in rat liver microsomes compared to their piperazine (B1678402) counterparts. nih.gov

The following table presents metabolic stability data for selected piperidine-derived amide sEH inhibitors.

| Compound | Human Liver Microsomes t1/2 (min) | Rat Liver Microsomes t1/2 (min) |

| Compound 3 | ~200 | ~30 |

| Analog 3f | ~200 | ~30 |

| Analog 3g | ~200 | ~30 |

| Analog 3h | >240 | >60 |

| Analog 3i | >240 | >60 |

Data from a study on piperidine-derived amide sEH inhibitors. nih.gov

These findings highlight that the piperidine moiety and its substitutions play a crucial role in the metabolic fate of these compounds, with certain modifications leading to enhanced stability, which is a desirable characteristic for drug candidates. nih.gov

Medicinal Chemistry and Drug Discovery Implications

"Piperidin-2-yl(pyridin-2-yl)methanol" as a Lead Compound or Scaffold

The inherent structural features of this compound make it an attractive starting point for drug discovery programs. The combination of the flexible, saturated piperidine (B6355638) ring and the aromatic, electron-deficient pyridine (B92270) ring allows for a wide range of chemical modifications to explore interactions with various biological targets.

The hybrid structure of piperidine and pyridine moieties has been a cornerstone in the synthesis of compounds with a broad spectrum of biological activities. These hybrid molecules have been investigated for their potential as antibacterial, antimicrobial, antifungal, antimalarial, anticancer, and antihypertensive agents, among others. The piperidine nucleus, a six-membered heterocycle containing one nitrogen atom, is a prevalent fragment in the design of numerous drugs and plays a crucial role in the pharmaceutical industry. Its structural flexibility and ability to form various non-covalent bonds make it a valuable scaffold for creating therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles.

The modification of the this compound scaffold is a key strategy for enhancing the potency and selectivity of potential drug candidates. Research has shown that the piperidine ring is a critical structural element for the activity of certain compounds at specific receptors, such as the sigma-1 (σ1R) and histamine (B1213489) H3 (H3R) receptors. For instance, in a series of dual-acting histamine H3 and sigma-1 receptor antagonists, the piperidine moiety was identified as a crucial component for high affinity at the σ1R.

A comparative analysis of piperazine (B1678402) and piperidine derivatives revealed the significant impact of the piperidine ring on σ1R affinity. The replacement of a piperazine ring with a piperidine ring in certain compounds led to a substantial increase in affinity for the σ1R while maintaining a strong affinity for the H3R. This highlights the potential for targeted modifications of the piperidine portion of the this compound scaffold to achieve desired selectivity profiles.

| Compound ID | Basic Moiety | hH3R Ki (nM) | σ1R Ki (nM) | σ2R Ki (nM) |

| Compound A | Piperazine | 3.17 | 1531 | - |

| Compound B | Piperidine | 7.70 | 3.64 | - |

| Compound C | Piperidine | 6.2 | 4.41 | 67.9 |

This table illustrates the enhanced σ1R affinity observed when a piperidine moiety is present compared to a piperazine moiety, based on data from related compound series.

Contributions to the Understanding of Structure-Activity Relationships for Piperidine-Pyridine Hybrid Systems

The study of this compound and its derivatives provides valuable insights into the structure-activity relationships (SAR) of piperidine-pyridine hybrid systems. SAR studies are fundamental to medicinal chemistry, as they elucidate the relationship between the chemical structure of a molecule and its biological activity.

The piperidine ring's conformational flexibility and the pyridine ring's aromatic nature and hydrogen bonding capabilities allow for a diverse range of interactions with biological targets. By systematically modifying different parts of the this compound scaffold—such as substituting on the piperidine nitrogen, altering the position of the nitrogen in the pyridine ring, or changing the linker between the two rings—researchers can probe the specific interactions that govern biological activity. These studies contribute to a deeper understanding of the pharmacophoric requirements for activity at various receptors and enzymes.

Future Directions in Scaffold Optimization and Compound Library Generation

The versatility of the this compound scaffold presents numerous opportunities for future research and development. The focus will likely be on further scaffold optimization and the generation of diverse compound libraries to screen for new biological activities.

Future efforts in scaffold optimization may involve:

Stereochemical Control: Exploring the synthesis and biological evaluation of different stereoisomers of this compound derivatives, as stereochemistry often plays a critical role in biological activity.

Bioisosteric Replacement: Replacing the piperidine or pyridine rings with other heterocyclic systems to investigate the impact on potency, selectivity, and pharmacokinetic properties.

Conformational Restriction: Introducing conformational constraints into the molecule to lock it into a bioactive conformation, potentially leading to increased potency and reduced off-target effects.

The generation of compound libraries based on the this compound scaffold will enable high-throughput screening against a wide array of biological targets. This approach, combined with computational modeling and structure-based drug design, will accelerate the discovery of new lead compounds for various diseases. The development of novel synthetic methodologies will also be crucial for the efficient and diverse production of these compound libraries.

Conclusion and Future Research Directions

Summary of Current Academic Research on "Piperidin-2-yl(pyridin-2-yl)methanol" and Analogs

Academic research on this compound and its analogs has established this scaffold as a "privileged structure" in medicinal chemistry. The unique combination of a piperidine (B6355638) ring and a pyridine (B92270) ring linked by a methanol (B129727) bridge has proven to be a versatile framework for developing ligands for a variety of biological targets. clinmedkaz.org The primary focus of investigation has been on modulators of central nervous system (CNS) receptors, particularly neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), where these compounds have shown potential as negative allosteric modulators. nih.govnih.gov

Structure-activity relationship (SAR) studies have been a cornerstone of the research, systematically exploring how modifications to the heterocyclic rings and the stereochemistry of the carbinol center impact potency and selectivity. nih.govnih.gov For instance, research into related piperidine-based compounds has shown that stereochemistry can significantly affect potency at targets like the norepinephrine (B1679862) transporter. clinmedkaz.org The synthesis of these molecules is non-trivial, often requiring multi-step sequences. Consequently, a significant portion of the research has been dedicated to developing synthetic routes that allow for precise control over stereochemistry, including methods like the catalytic enantioselective synthesis of piperidine cores from pyridine precursors. nih.govacs.org

Beyond nAChRs, analogs incorporating the (pyridin-2-yl)methanol moiety have been identified as potent and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, indicating their potential in pain sensation and skin disorder research. nih.govresearchgate.net The broad applicability of the piperidine-pyridine framework is further highlighted by its use in developing inhibitors for targets as diverse as the serotonin (B10506) transporter, PCSK9, and Mitogen- and Stress-Activated Kinase 1 (MSK1). clinmedkaz.orgresearchgate.netmdpi.com Computational methods are often employed to predict potential biological targets and to rationalize observed SAR data. clinmedkaz.org

The table below presents representative data for an analog, showcasing the type of biological evaluation conducted in this area of research.

Table 1: Biological Activity of a Representative (Pyridin-2-yl)methanol Analog

| Compound Name | Target | Activity Type | IC₅₀ (µM) |

|---|---|---|---|

| cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyrid-in-2-yl]cyclobutanol | TRPV3 | Antagonist | 0.38 |

Data sourced from a study on (pyridin-2-yl)methanol derivatives as TRPV3 antagonists. researchgate.net

Identified Gaps in Current Knowledge

Despite the extensive synthetic efforts and initial biological characterizations, significant gaps in the knowledge base for this compound class remain. A primary limitation is the lack of comprehensive pharmacological profiling. While lead compounds are often tested for activity at a primary target, their selectivity against a broad panel of other receptors and ion channels is frequently not reported. researchgate.net

Furthermore, there is a notable scarcity of publicly available in vivo data. Most academic studies focus on in vitro potency and SAR, leaving the pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME) and toxicological properties largely unexplored. nih.govresearchgate.net This information is critical for assessing the therapeutic potential and druglikeness of any new chemical entity.

The deep mechanistic details of how these compounds interact with their targets are also often underdeveloped. While binding affinities and functional inhibition (IC₅₀ values) are determined, a detailed understanding of the mode of action—for example, whether a compound is a competitive or non-competitive inhibitor, or how it affects receptor desensitization kinetics—is often missing. nih.gov

Prospective Avenues for Further Academic Investigation

The existing research provides a strong foundation for several promising avenues of future investigation that could address the current gaps in knowledge.

Given the scaffold's demonstrated promiscuity, a systematic screening of this compound and its existing analogs against a wider range of biological targets is warranted. In silico prediction tools suggest that piperidine derivatives may interact with various enzymes, transport systems, and ion channels, presenting opportunities in oncology and infectious diseases. clinmedkaz.org A broader screening approach could uncover novel and unexpected therapeutic applications for this chemical class.

Future synthetic work should focus on leveraging modern, more efficient methods for achieving stereochemical control. While classical resolution and chiral auxiliary-based methods have been used, the application of advanced catalytic asymmetric reactions, such as the rhodium-catalyzed asymmetric carbometalation of pyridine derivatives, could provide more direct and scalable access to specific, enantioenriched stereoisomers. acs.org This would facilitate a more rigorous and comprehensive evaluation of the stereochemical determinants of biological activity.

To move beyond simple affinity and potency measurements, future studies should employ advanced biophysical and electrophysiological techniques. For targets that are ion channels, such as nAChRs, detailed patch-clamp electrophysiology can elucidate the precise effects on channel gating, conductance, and desensitization. For other receptors and enzymes, structural biology techniques like cryo-electron microscopy could provide atomic-level resolution of the binding site and the specific molecular interactions that drive ligand recognition and activity, as has been emerging for other complex targets. researchgate.net

The wealth of existing SAR data should be integrated with advanced computational modeling to guide the rational design of next-generation compounds. By building robust quantitative structure-activity relationship (QSAR) models and utilizing structure-based design approaches informed by receptor homology models or experimental structures, new derivatives can be designed with improved potency, enhanced selectivity, and optimized ADME properties. nih.gov This iterative cycle of design, synthesis, and testing is crucial for translating the initial promise of the this compound scaffold into highly optimized chemical probes or potential clinical candidates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.